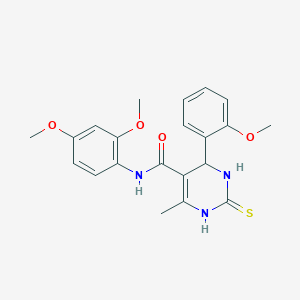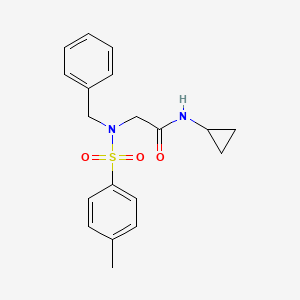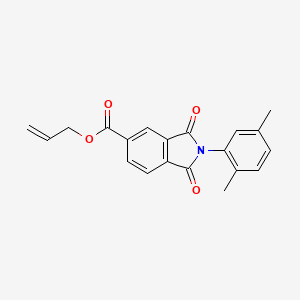
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a tetrahydropyrimidine ring, which is a heterocyclic compound containing nitrogen atoms.
- The compound bears two methoxy (OCH₃) groups on the phenyl rings at positions 2 and 4.
- Additionally, there’s a thioxo (S=) group at position 2 of the tetrahydropyrimidine ring.
- The carboxamide functional group (CONH₂) is attached to position 5.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common approach involves the reaction of appropriate starting materials, such as 2,4-dimethoxyaniline and 2-methoxybenzaldehyde, followed by cyclization and subsequent functional group transformations.
Reaction Conditions: The synthesis typically involves refluxing the reactants in suitable solvents (e.g., ethanol or dichloromethane) with appropriate catalysts or reagents. Acidic or basic conditions may be employed to facilitate the cyclization step.
Industrial Production: While Compound X is not produced on an industrial scale, its synthesis can be scaled up using batch or continuous-flow processes. Optimization of reaction conditions and purification methods is crucial for large-scale production.
化学反応の分析
Compound X can participate in various chemical reactions:
Oxidation: The methoxy groups can undergo oxidative transformations, leading to the formation of corresponding phenols.
Reduction: Reduction of the thioxo group may yield amines or other reduced derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), sodium borohydride (NaBH₄), and various acids or bases are relevant in these reactions.
Major Products: The specific products depend on reaction conditions and substituent positions.
科学的研究の応用
Compound X finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it a potential drug candidate.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for specialized chemicals.
作用機序
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While Compound X is unique due to its specific substitution pattern and thioxo group, similar compounds include other tetrahydropyrimidines and phenyl-substituted derivatives.
特性
分子式 |
C21H23N3O4S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-15-10-9-13(26-2)11-17(15)28-4)19(24-21(29)22-12)14-7-5-6-8-16(14)27-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29) |
InChIキー |
JYKVEDYBYBDJGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11624030.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624034.png)
![4-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624046.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide](/img/structure/B11624052.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B11624057.png)

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11624066.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624070.png)

![{(5E)-5-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11624100.png)
![6-[5-(4-Chlorophenyl)furan-2-yl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11624108.png)

![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}urea](/img/structure/B11624133.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11624136.png)
